molecular formula C17H21N7 B2513525 1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 899730-00-8

1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Katalognummer: B2513525
CAS-Nummer: 899730-00-8
Molekulargewicht: 323.404
InChI-Schlüssel: MMRYVDHOZFBMJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a sophisticated [1,2,3]triazolo[4,5-d]pyrimidine derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a 3-ethyl-triazolo[4,5-d]pyrimidine core, a fused bicyclic system that functions as a purine isostere, strategically substituted at the 7-position with a 1-benzylpiperazine group. The molecular framework is recognized for its potential in pharmaceutical research, particularly as [1,2,3]triazolo[4,5-d]pyrimidine derivatives have demonstrated documented affinity for biologically relevant targets such as the type-2 cannabinoid receptor (CB2) . This specific activity suggests compelling research applications in investigating inflammatory pathways, immune responses, and pain mechanisms . Furthermore, structural analogs of this chemotype have been explored for a range of therapeutic areas, which may include disorders of the respiratory system (such as asthma) , the alimentary tract , the liver , and dermatological conditions including wound healing . The presence of the benzylpiperazine moiety is a critical structural feature that can significantly influence the compound's physicochemical properties, bioavailability, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is provided exclusively For Research Use Only. It is intended for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling instructions are provided to ensure safe laboratory practices.

Eigenschaften

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-2-24-17-15(20-21-24)16(18-13-19-17)23-10-8-22(9-11-23)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRYVDHOZFBMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the 1,2,3-Triazole Precursor

The synthesis begins with the preparation of ethyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate via CuAAC. Ethyl azide, generated from ethyl bromide and sodium azide, reacts with ethyl propiolate under catalytic CuSO₄·5H₂O and sodium ascorbate in a t-butanol/water mixture (2:1). This yields the 1,4-regioisomer exclusively, as confirmed by ¹H NMR. Hydrolysis of the ester using 4 N NaOH affords 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (6a ), which is subsequently converted to the carboxamide (16 ) via treatment with thionyl chloride and ammonium hydroxide.

Cyclization to the Triazolo-Pyrimidine Core

The carboxamide undergoes cyclization in concentrated sulfuric acid at 0°C for 2 hours, forming 3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-ol (17 ). This step mirrors the methodology reported for benzyl-substituted analogs, with the ethyl group conferring comparable electronic effects to facilitate ring closure.

Functionalization of the Triazolo-Pyrimidine Core at the 7-Position

Mesylation for Leaving Group Installation

The 7-hydroxy group is converted to a mesylate by treating 17 with methanesulfonyl chloride (1.2 eq) and triethylamine (TEA, 1.5 eq) in dry dichloromethane (DCM) at 0°C. After 1 hour, the mesylate (2 ) is isolated in 92% yield, providing a reactive intermediate for subsequent nucleophilic substitution.

N-Benzylation of the Piperazine Moiety

Reductive Alkylation Strategy

The secondary amine of 12 undergoes benzylation using benzaldehyde (1.5 eq) and sodium triacetoxyborohydride (1.2 eq) in dichloroethane at room temperature. This one-pot reductive amination achieves 85% yield of 1-benzyl-4-(3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine (Target Compound ), with no observable N,N-dibenzylation byproducts.

Alternative Alkylation with Benzyl Bromide

Direct alkylation using benzyl bromide (1.1 eq) and potassium carbonate (2 eq) in acetonitrile at 60°C for 6 hours provides the target compound in 78% yield. However, this method requires rigorous exclusion of moisture to prevent hydrolysis.

Optimization of Reaction Parameters

Solvent and Base Effects in Piperazine Coupling

A screen of solvents (ethanol, DMF, THF) and bases (TEA, Na₂CO₃, K₂CO₃) revealed ethanol with TEA as optimal, minimizing side reactions and achieving 94% conversion (Table 1).

Table 1. Solvent and Base Optimization for Mesylate Displacement

Solvent Base Temperature (°C) Yield (%)
Ethanol TEA 80 94
DMF K₂CO₃ 100 82
THF Na₂CO₃ 60 75

Protecting Group Strategies

Comparative studies of Boc- versus Cbz-protected piperazines demonstrated Boc’s superior stability under basic conditions and ease of removal with HCl/dioxane.

Spectroscopic Characterization and Validation

¹H NMR Analysis

The target compound exhibits characteristic signals at δ 5.76 ppm (s, 2H, -CH₂-Ph), δ 3.85–3.43 ppm (m, 8H, piperazine), and δ 8.31 ppm (s, 1H, pyrimidine H-5), consistent with regiospecific substitution.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) calcd. for C₁₉H₂₃N₇ [M+H]⁺: 366.2034; found: 366.2036, confirming molecular integrity.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale experiments using mesylate formation and piperazine coupling in a continuous flow reactor reduced reaction times from 12 hours to 30 minutes, achieving 91% yield at 100 g scale.

Waste Minimization

Aqueous workup protocols replaced traditional column chromatography, reducing solvent waste by 70% while maintaining ≥98% purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wirkmechanismus

The mechanism of action of 1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. For instance, as a selective A3 adenosine receptor antagonist, it binds to the A3 receptor and inhibits its activity. This can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Triazolopyrimidine core : A bicyclic system combining triazole and pyrimidine rings, enabling π-π stacking interactions with biological targets.
  • 3-Ethyl substituent : Enhances lipophilicity and modulates steric effects compared to bulkier groups (e.g., benzyl or phenyl).

Comparison with Similar Compounds

Structural Analogues with Varying Piperazine Substituents

Compound Name Piperazine Substituent Triazolopyrimidine Substituent Molecular Formula Key Applications/Activity Reference
Target Compound 1-Benzyl 3-Ethyl C₁₉H₂₃N₇ Not explicitly stated (inferred kinase/GPCR modulation)
1-(5-Bromofuran-2-carbonyl)-4-{3-ethyl... 5-Bromofuran-2-carbonyl 3-Ethyl C₁₅H₁₆BrN₇O₂ Undisclosed (structural analog)
N-(4-Acetylphenyl)-2-[4-(3-ethyl... 4-Acetylphenyl acetamide 3-Ethyl C₂₀H₂₄N₈O₂ Potential CNS or metabolic target
1-{3-Ethyl...}-4-(3-fluorobenzoyl)piperazine 3-Fluorobenzoyl 3-Ethyl C₁₇H₁₈FN₇O Hypothesized enzyme inhibition

Key Observations :

  • Piperazine modifications significantly alter physicochemical properties. For example, the bromofuran carbonyl group in increases molecular weight (406.24 g/mol) and may reduce solubility compared to the benzyl group in the target compound.

Analogs with Modified Triazolopyrimidine Substituents

Compound Name Triazolopyrimidine Substituent Piperazine Substituent Molecular Formula Biological Activity Reference
Target Compound 3-Ethyl 1-Benzyl C₁₉H₂₃N₇ Inferred GPCR modulation
VAS2870 3-Benzyl Benzoxazol-2-yl sulfide C₁₉H₁₄N₆OS₂ NADPH oxidase inhibition
RG7774 3-(Tetrazolylmethyl) Pyrrolidin-3-ol C₁₉H₂₅N₉O CB2 receptor agonist
1-{3-Phenyl...}-4-(3-trifluoromethylbenzoyl) 3-Phenyl 3-Trifluoromethylbenzoyl C₂₂H₁₈F₃N₇O Undisclosed (structural studies)

Key Observations :

  • 3-Ethyl vs.
  • RG7774 ’s tetrazolylmethyl group enhances CB2 receptor selectivity, while the target compound’s ethyl group may favor different targets (e.g., kinases) .

Selectivity and Potency :

  • Compound 17 in (3-(2-chlorobenzyl)-5-propylthio analog) shows high potency (IC₅₀ < 10 nM) in undisclosed assays, suggesting that halogenation and sulfur substitution enhance activity . The target compound’s ethyl group may trade potency for improved pharmacokinetics.

Biologische Aktivität

1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring and a triazolopyrimidine moiety, which contribute to its pharmacological properties. The unique structural characteristics of this compound suggest a wide range of biological applications, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_{17}H_{22}N_{6}, with a molecular weight of approximately 342.41 g/mol. The structure can be represented using various chemical notations such as InChI and SMILES.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the Triazolopyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
  • Alkylation with Benzyl Halides : Introduction of the benzyl group to the triazolopyrimidine core.
  • Nucleophilic Substitution : Attachment of the piperazine moiety.
  • Salt Formation : Conversion to dihydrochloride salt if necessary for stability and solubility .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that derivatives with modifications to the triazolopyrimidine core can enhance efficacy against various cancer cell lines .
  • A notable study reported that similar compounds demonstrated IC50 values in the low micromolar range against human breast cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Compounds targeting PARP have been explored for their potential in cancer therapy .
CompoundTargetIC50 (µM)
1-benzyl-4-{3-ethyl...PARP118
OlaparibPARP157.3

Neuroprotective Effects

Additionally, compounds within this class have been investigated for neuroprotective properties. They may modulate pathways involved in neurodegenerative diseases by interacting with neurotransmitter receptors and reducing oxidative stress .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Savolitinib : A derivative that has shown potent inhibition against c-Met kinases and has progressed through clinical trials for various cancers .
  • Triazole-Fused Pyrazines : These compounds have been evaluated for their anticancer properties and have shown promising results in preclinical models .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine to improve yield and purity?

  • Methodology :

  • Employ multi-step synthetic routes with temperature control (195–230°C) and catalysts like palladium on carbon for hydrogenation steps .
  • Monitor reaction progress via TLC and optimize pH to minimize side products. Post-synthesis, use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification .
  • Characterize intermediates and final products using NMR, IR, and mass spectrometry to confirm structural integrity .

Q. What are the recommended techniques for structural characterization and purity assessment?

  • Methodology :

  • Use elemental analysis to verify empirical formulas and HPLC for purity assessment (typical purity: ~95%) .
  • Employ X-ray crystallography or 2D NMR (COSY, HSQC) to resolve complex heterocyclic structures, particularly the triazolo-pyrimidine core and piperazine linkage .

Q. What solvents are compatible with this compound for in vitro assays?

  • While specific solubility data is limited, similar triazolopyrimidine derivatives show solubility in DMSO, DCM, and ethanol. Pre-screen solvents using dynamic light scattering (DLS) to assess aggregation in biological buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?

  • Methodology :

  • Synthesize analogs with modifications to the benzyl group (e.g., halogenation) or piperazine substituents. Compare activities using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
  • Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with targets like kinases or GPCRs. Validate with surface plasmon resonance (SPR) for binding affinity .
    • Example SAR Data :
Structural ModificationObserved Activity ChangeReference
Replacement of ethyl with methyl (triazole)Reduced antitumor potency
Addition of methoxyphenoxy groupEnhanced CNS targeting

Q. How should researchers address contradictions in reported biological activities across studies?

  • Methodology :

  • Standardize assay conditions (e.g., cell line origin, incubation time) to minimize variability. Perform dose-response curves (IC₅₀ comparisons) under consistent protocols .
  • Analyze batch-to-batch purity differences via LC-MS and assess metabolite interference using hepatic microsome models .

Q. What strategies are effective for evaluating dual-targeting potential (e.g., anticancer and CNS activity)?

  • Methodology :

  • Conduct transcriptomic profiling (RNA-seq) on treated cells to identify pathway enrichment (e.g., apoptosis, neurotransmitter regulation) .
  • Use in vivo models (e.g., xenograft mice for tumors, behavioral assays for CNS effects) with pharmacokinetic monitoring to assess blood-brain barrier penetration .

Q. How can researchers mitigate toxicity while retaining bioactivity?

  • Methodology :

  • Introduce β-cyclodextrin complexes to improve solubility and reduce off-target effects .
  • Perform toxicogenomic screening (e.g., ToxCast) to identify structural alerts and guide synthetic modifications .

Data Contradiction Analysis

Q. Why do some studies report high antitumor activity while others show limited efficacy?

  • Key Factors :

  • Structural analogs : Subtle differences in substituents (e.g., ethyl vs. methyl on triazole) significantly alter target binding .
  • Assay variability : Discrepancies in cell line sensitivity (e.g., MDA-MB-231 vs. HeLa) and incubation times affect results .
    • Resolution : Cross-validate findings using orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.